molecular formula C11H17ClOSi B1592340 3-Phenoxypropyldimethylchlorosilane CAS No. 69733-73-9

3-Phenoxypropyldimethylchlorosilane

Cat. No.: B1592340
CAS No.: 69733-73-9
M. Wt: 228.79 g/mol
InChI Key: CDZQZJKHGHWQJC-UHFFFAOYSA-N
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Description

Evolution and Significance of Organosilanes in Chemical Science

The journey of organosilicon chemistry began in 1863 with the synthesis of the first organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts. researchgate.net This initial discovery laid the groundwork for a field that would see exponential growth and diversification. Early in the 20th century, the pioneering work of Frederic Kipping, who introduced the term "silicone," was instrumental in synthesizing a wide array of organosilicon compounds and uncovering their unique properties. nist.gov

The 1940s marked a significant turning point with the commercialization of silicones, materials that offered exceptional thermal stability, water repellency, and electrical insulation. nist.gov This propelled organosilanes into various industrial sectors. The subsequent decades saw the development of organosilane reagents and catalysts, which have become indispensable tools in organic synthesis. nist.gov Organosilanes are valued for their lower toxicity and greater stability compared to some other organometallic reagents. nist.gov Their applications are extensive, ranging from their use as protecting groups in the synthesis of complex organic molecules to their role in cross-coupling reactions for forming carbon-carbon bonds. nist.gov

Structural Context of Chlorosilanes and Phenoxypropyl Moieties in Organosilicon Chemistry

3-Phenoxypropyldimethylchlorosilane is defined by two key structural components: a chlorosilane group and a phenoxypropyl group. Each imparts distinct chemical characteristics to the molecule.

Chlorosilanes are a class of reactive organosilicon compounds containing at least one silicon-chlorine (Si-Cl) bond. chemcoplus.co.jp The Si-Cl bond is highly susceptible to nucleophilic attack, making chlorosilanes valuable intermediates in the synthesis of a vast range of organosilicon compounds. chemcoplus.co.jp A primary reaction of chlorosilanes is their hydrolysis, where they react with water to form silanols (R₃SiOH), which can then condense to form stable siloxane (Si-O-Si) linkages. chemcoplus.co.jp This reactivity is the foundation for the production of silicone polymers. chemcoplus.co.jp The number of chlorine atoms on the silicon center dictates the degree of cross-linking possible, with monochlorosilanes acting as chain terminators and di- and trichlorosilanes enabling the formation of linear or branched polymers, respectively. chemcoplus.co.jp

Research Landscape and Significance of this compound in Contemporary Chemical Research

This compound emerges as a significant compound primarily in the field of separation science, specifically in the preparation of stationary phases for gas chromatography (GC). amazonaws.comunt.edu Its bifunctional nature, possessing a reactive chlorosilyl group and a polar phenoxypropyl tail, makes it an ideal candidate for modifying silica (B1680970) surfaces to create specialized chromatographic columns. amazonaws.comglsciencesinc.com

The synthesis of such silylating agents often involves the hydrosilylation of an appropriate unsaturated precursor, such as allyl phenyl ether, with a corresponding chlorosilane. ruc.dk This reaction, typically catalyzed by platinum-based catalysts, allows for the efficient formation of the silicon-carbon bond. ruc.dk

Once synthesized, this compound can be chemically bonded to the surface of silica or other support materials. The reactive Si-Cl group readily reacts with the surface silanol (B1196071) (Si-OH) groups of the silica, forming a stable covalent Si-O-Si bond. researchgate.net This process effectively grafts the phenoxypropyl functionality onto the stationary phase.

The significance of this modification lies in the altered selectivity of the chromatographic column. The presence of the phenoxypropyl group introduces a moderate polarity to the stationary phase. unt.edu This allows for enhanced separation of analytes based on a combination of dispersion forces and specific interactions, such as dipole-dipole and π-π interactions with the aromatic ring of the stationary phase. amazonaws.comunt.edu This makes columns modified with this compound particularly useful for the analysis of a wide range of compounds, including those with aromatic or polar functional groups. The incorporation of aryl groups into the siloxane backbone can also enhance the thermal stability of the stationary phase. amazonaws.com

Below are tables detailing the general properties and expected spectroscopic characteristics of this compound, based on its structure and data from similar compounds.

Table 1: General Properties of this compound

PropertyValue
CAS Number 69733-73-9
Molecular Formula C₁₁H₁₇ClOSi
Molecular Weight 228.79 g/mol
Boiling Point 118-120 °C at 2 mmHg
Appearance Colorless to light yellow liquid
Key Functional Groups Dimethylchlorosilyl, Phenoxypropyl

Table 2: Expected Spectroscopic Data for this compound

Spectroscopy Expected Features
¹H NMR Signals corresponding to the aromatic protons of the phenoxy group (approx. 6.8-7.3 ppm), the methylene (B1212753) protons of the propyl chain (with distinct shifts for -O-CH₂-, -CH₂-CH₂-, and -Si-CH₂-), and a singlet for the two methyl groups attached to the silicon atom (approx. 0.4 ppm). youtube.com
¹³C NMR Resonances for the aromatic carbons, the aliphatic carbons of the propyl chain, and the methyl carbons attached to silicon. youtube.com
IR Spectroscopy Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O-C stretching of the ether linkage, and a strong band corresponding to the Si-Cl bond. youtube.com
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns showing the loss of a methyl group, a chlorine atom, or cleavage of the propyl chain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-dimethyl-(3-phenoxypropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClOSi/c1-14(2,12)10-6-9-13-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZQZJKHGHWQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCOC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598461
Record name Chloro(dimethyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69733-73-9
Record name Chloro(dimethyl)(3-phenoxypropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3 Phenoxypropyldimethylchlorosilane

Hydrolysis Reactions of Chlorosilanes

The most characteristic reaction of chlorosilanes, including 3-Phenoxypropyldimethylchlorosilane, is hydrolysis. wikipedia.orgglobalsilicones.org This process involves the cleavage of the silicon-chlorine (Si-Cl) bond by water. The reaction is vigorous and results in the formation of a silanol (B1196071) and hydrogen chloride (HCl). wikipedia.orgwikipedia.org The HCl produced is corrosive and can catalyze further reactions. wikipedia.orgglobalsilicones.org

The general hydrolysis reaction for a monofunctional chlorosilane like this compound proceeds as follows:

R₃Si–Cl + H₂O → R₃Si–OH + HCl wikipedia.org

In this specific case, the initial product is 3-Phenoxypropyldimethylsilanol. This silanol is typically an intermediate that readily undergoes condensation. wikipedia.org

The hydrolysis of chlorosilanes is effectively autocatalytic due to the production of hydrogen chloride. In acidic conditions, the reaction mechanism is accelerated. uni-saarland.de While detailed mechanistic studies often focus on the analogous, but slower, hydrolysis of alkoxysilanes, the principles are transferable. The acid-catalyzed mechanism is believed to involve the protonation of the leaving group, which increases its ability to be displaced. gelest.comunm.edu For a chlorosilane, the presence of a strong acid like HCl facilitates the nucleophilic attack of water on the silicon center. Theoretical studies on related silicon compounds confirm that protonation is a crucial factor in lowering the energy barrier for the cleavage of silicon-oxygen bonds, a principle that extends to the silicon-halogen bond cleavage. researchgate.net The rate of acid-catalyzed hydrolysis is generally significantly faster than hydrolysis under neutral or basic conditions. gelest.com

Under basic conditions, the hydrolysis of chlorosilanes proceeds through a different mechanism. The reaction involves a nucleophilic attack on the silicon atom by a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol anion (silanolate). unm.edunih.gov This process is generally described as following a bimolecular nucleophilic substitution (S_N2-Si) pathway, which may involve a five- or six-coordinate silicon intermediate or transition state. nih.gov

The rate of base-catalyzed hydrolysis is highly sensitive to the steric bulk of the substituents on the silicon atom. uni-saarland.denih.gov Larger, more sterically hindering groups, such as the 3-phenoxypropyl group on this compound, would be expected to retard the rate of nucleophilic attack compared to smaller chlorosilanes like trimethylchlorosilane.

In the gas phase, the hydrolysis of chlorosilanes does not occur through interaction with a single water molecule, which presents a high activation energy barrier. core.ac.uk Instead, computational studies have shown that clusters of water molecules (e.g., dimers, trimers, and tetramers) play a critical catalytic role. core.ac.ukresearchgate.netresearchgate.net

The kinetics of organosilane hydrolysis are complex and influenced by several factors, including pH, the water-to-silane ratio, catalyst type and concentration, solvent, and the electronic and steric nature of the organic substituents on the silicon atom. gelest.comnih.govresearchgate.net The hydrolysis reaction is often analyzed as a pseudo-first-order reaction with respect to the silane (B1218182) concentration, especially when water is in large excess. nih.gov

The rate of hydrolysis varies significantly between different organosilanes. For instance, methoxysilanes hydrolyze 6 to 10 times faster than the corresponding ethoxysilanes due to the smaller steric hindrance of the methoxy (B1213986) group. gelest.com Electron-donating alkyl groups tend to increase the rate of acid-catalyzed hydrolysis but decrease the rate under basic conditions. unm.edu For this compound, the presence of the bulky 3-phenoxypropyl group would be expected to influence its hydrolysis rate compared to simpler alkylchlorosilanes.

The following table presents kinetic data for the hydrolysis of various organosilanes, illustrating the range of observed reaction rates under different conditions.

OrganosilaneConditionsRate Constant (k)Activation Energy (Ea)
3-Cyanopropyl triethoxysilane (B36694) (CTES)Acidic Media-58 kJ mol⁻¹
3-Cyanopropyl triethoxysilane (CTES)Alkaline Media-20 kJ mol⁻¹
3-Aminopropyltriethoxysilane (APTS)25 °C2.77 x 10⁻⁴ s⁻¹ (initial)34.4 kJ mol⁻¹ (initial)
γ-Glycidoxypropyltrimethoxysilane (GPS)Non-aqueous, organotin catalyst0.01 to 22 x 10⁻⁴ min⁻¹-
Various α-amine ketoximesilanesConstant T and humidity7.6 x 10⁻⁴ to 12.2 x 10⁻⁴ s⁻¹-

Data sourced from multiple kinetic studies of organosilane systems. nih.govresearchgate.netresearchgate.net

Condensation Reactions and Siloxane Formation

The silanol produced from the hydrolysis of this compound is generally unstable and acts as a transient intermediate. wikipedia.orgacs.org These silanol molecules readily undergo condensation reactions to form a stable siloxane (Si-O-Si) bond. wikipedia.orgwikipedia.orgelkem.com This process is the foundational step for the formation of silicone polymers.

For a monofunctional silanol like 3-Phenoxypropyldimethylsilanol, the condensation reaction results in the formation of a disiloxane (B77578) and a molecule of water:

2 R₃Si–OH → R₃Si–O–SiR₃ + H₂O wikipedia.org

Alternatively, the silanol intermediate can react with unhydrolyzed chlorosilane, forming the same siloxane product but releasing hydrogen chloride instead of water:

R₃Si–OH + R₃Si–Cl → R₃Si–O–SiR₃ + HCl wikipedia.org

Polycondensation is the process by which monomeric silanols or their precursors polymerize to form oligomers and, eventually, high-molecular-weight polymers. elkem.comuni-saarland.de While this compound is monofunctional and its condensation terminates at the disiloxane stage, the principles of polycondensation are central to understanding the behavior of di- and trifunctional silanes, which are often used in conjunction with monofunctional ones.

The mechanism of polycondensation can be either homogeneous, involving the reaction between two silanol groups, or heterogeneous, involving a reaction between a silanol and an unhydrolyzed chloro- or alkoxy-group. researchgate.net The relative rates of hydrolysis and condensation determine the structure of the final product. uni-saarland.de Reaction conditions such as pH, temperature, and solvent concentration can be tuned to control the resulting molecular weight and structure (e.g., linear chains versus cyclic oligomers). nih.govresearchgate.netuni-saarland.de

The steric and electronic properties of the non-hydrolyzable organic groups attached to the silicon atom have a significant impact on condensation. researchgate.net Bulky substituents can hinder the condensation process, slowing the rate of polymer growth and influencing the architecture of the resulting oligomers or polymers. uni-saarland.deresearchgate.net In the solid state, the pre-orientation of silanol molecules through hydrogen bonding can even lead to controlled, topotactic polymerization. uni-saarland.de The formation of various oligomeric species, including linear, cyclic, and branched structures, is a key feature of the sol-gel process and silicone chemistry. nih.govresearchgate.netdakenchem.com

Formation of Linear and Cyclic Siloxanes from this compound

The hydrolysis of this compound is a primary pathway for the formation of siloxanes. This reaction proceeds by the nucleophilic attack of water on the silicon atom, leading to the cleavage of the highly reactive silicon-chlorine (Si-Cl) bond. wikipedia.org This initially produces a transient silanol intermediate, 3-phenoxypropyldimethylsilanol.

This silanol is unstable and readily undergoes condensation reactions with other silanol molecules or with unreacted chlorosilane. These condensation reactions, which release either water or hydrogen chloride (HCl), result in the formation of a stable silicon-oxygen-silicon (Si-O-Si) linkage, the backbone of siloxane polymers. wikipedia.org

The condensation process can lead to two main types of products:

Linear Siloxanes: When a silanol molecule condenses with another, it can form a linear dimer, which can further react to build longer polymer chains. The resulting linear siloxanes are terminated by hydroxyl or unreacted chloro groups.

Cyclic Siloxanes: Intramolecular or intermolecular condensation of short linear siloxanes can lead to the formation of cyclic siloxanes. silicones.eu For monofunctional chlorosilanes like this compound, the primary hydrolysis product is the corresponding disiloxane, 1,3-bis(3-phenoxypropyl)-1,1,3,3-tetramethyldisiloxane. The formation of larger cyclic structures from this specific precursor is less common compared to that from di- or trifunctional chlorosilanes.

Hydrolysis: (CH₃)₂Si(Cl)(CH₂)₃OPh + H₂O → (CH₃)₂Si(OH)(CH₂)₃OPh + HCl

Condensation: 2 (CH₃)₂Si(OH)(CH₂)₃OPh → [(CH₃)₂Si(CH₂)₃OPh]₂O + H₂O

Influence of Reaction Conditions on Condensation Pathways

The pathway of the condensation reaction and the resulting product distribution (linear vs. cyclic siloxanes) are significantly influenced by various reaction parameters. By controlling these conditions, it is possible to favor the formation of specific types of siloxane structures. nih.gov

Key influencing factors include:

Concentration: High concentrations of the chlorosilane precursor tend to favor the formation of linear polymers through intermolecular condensation. Conversely, reactions carried out under high dilution favor the formation of cyclic products, as it increases the probability of intramolecular cyclization over intermolecular chain extension.

Temperature: Temperature affects the rates of both hydrolysis and condensation. Higher temperatures generally accelerate the reactions but can also influence the equilibrium between different products.

pH (Catalyst): The condensation of silanols is catalyzed by both acids and bases. The choice of catalyst can affect the reaction rate and selectivity. For instance, specific catalysts might promote the formation of certain ring sizes in cyclic products.

Solvent: The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and pathways.

Table 1: Influence of Reaction Conditions on Siloxane Formation

Parameter Effect on Pathway Predominant Product
High Concentration Favors intermolecular reactions Linear Siloxanes
Low Concentration Favors intramolecular reactions Cyclic Siloxanes
High Temperature Increases reaction rates Can alter product equilibrium

| Acid/Base Catalyst | Accelerates condensation | Specific to catalyst used |

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is electrophilic due to the high electronegativity of the chlorine atom attached to it. This makes the Si-Cl bond susceptible to attack by a wide range of nucleophiles. libretexts.org These reactions are fundamental to the utility of chlorosilanes in synthesis. libretexts.org The general mechanism involves the displacement of the chloride ion (Cl⁻), which is a good leaving group, by an incoming nucleophile (Nu:⁻). libretexts.org

The reaction is generally described as: (CH₃)₂Si(Cl)(CH₂)₃OPh + Nu:⁻ → (CH₃)₂Si(Nu)(CH₂)₃OPh + Cl⁻

This process typically follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.com In this one-step, concerted process, the nucleophile attacks the silicon center at the same time as the chloride leaving group departs. libretexts.org

Reaction with Alcohols and Alkoxides

Alcohols (R-OH) and their corresponding conjugate bases, alkoxides (R-O⁻), are effective nucleophiles that react readily with this compound.

Reaction with Alcohols: In the presence of a base (often a tertiary amine like triethylamine) to neutralize the HCl byproduct, alcohols react to form alkoxysilanes. (CH₃)₂Si(Cl)(CH₂)₃OPh + R-OH + Et₃N → (CH₃)₂Si(OR)(CH₂)₃OPh + Et₃N·HCl

Reaction with Alkoxides: Alkoxides are stronger nucleophiles than alcohols and react rapidly to yield the corresponding alkoxysilane and a metal chloride salt. (CH₃)₂Si(Cl)(CH₂)₃OPh + NaOR → (CH₃)₂Si(OR)(CH₂)₃OPh + NaCl

These reactions are crucial for introducing new functional groups onto the silicon atom, creating versatile silyl (B83357) ether derivatives.

Reaction with Amines and Amine-Functionalized Compounds

Primary and secondary amines are also potent nucleophiles that attack the silicon center of this compound to form silylamines. The reaction typically requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to sequester the HCl generated. nih.gov

Reaction with Primary Amines (R-NH₂): (CH₃)₂Si(Cl)(CH₂)₃OPh + 2 R-NH₂ → (CH₃)₂Si(NHR)(CH₂)₃OPh + R-NH₃⁺Cl⁻

Reaction with Secondary Amines (R₂-NH): (CH₃)₂Si(Cl)(CH₂)₃OPh + 2 R₂-NH → (CH₃)₂Si(NR₂)(CH₂)₃OPh + R₂-NH₂⁺Cl⁻

This reactivity allows for the synthesis of various nitrogen-containing organosilicon compounds.

Redistribution Reactions Involving Chlorosilanes

This compound can participate in redistribution reactions, which involve the exchange of substituents between two silicon centers. These reactions are typically catalyzed and are driven towards a thermodynamic equilibrium. slideshare.net The term is often used synonymously with disproportionation or dismutation. slideshare.net

For example, when heated in the presence of a suitable catalyst (such as aluminum chloride, quaternary ammonium (B1175870) salts, or borohydrides), a mixture of chlorosilanes can exchange their substituents. nih.govacs.org If this compound were to react with another chlorosilane, such as dimethyldichlorosilane, a statistical mixture of products could be formed through the exchange of the chloro and phenoxypropyl groups.

A generalized representation of this process is: Si-R + Si'-X ⇌ Si-X + Si'-R

These reactions are important in industrial settings for synthesizing specific chlorosilanes from more readily available precursors. pensoft.net The process is influenced by factors like the catalyst, solvent, and temperature. nih.gov

Cleavage Reactions of Silicon-Carbon and Silicon-Halogen Bonds

The utility and stability of this compound are defined by the reactivity of its key covalent bonds.

Cleavage of the Silicon-Halogen Bond

The silicon-chlorine (Si-Cl) bond is the most reactive site in the molecule. It is a polar covalent bond that is readily cleaved by a host of nucleophiles, as detailed in the nucleophilic substitution section. This cleavage is the basis for most of the compound's synthetic applications. The Si-Cl bond can also be cleaved by reducing agents, such as lithium aluminum hydride, to form the corresponding hydrosilane. wikipedia.org Recent research has also demonstrated Si-Cl bond cleavage using iron(0) complexes. nih.govacs.orgacs.org

Cleavage of the Silicon-Carbon Bond

The silicon-carbon (Si-C) bond is significantly more stable than the Si-Cl bond and generally remains intact during most reactions. However, under certain harsh conditions, the Si-C bond can be cleaved.

Acidic or Basic Conditions: The stability of the Si-C bond can be compromised under strong acidic or basic conditions, particularly for arylsilanes where the aromatic ring is directly attached to the silicon. acs.orgresearchgate.net The insertion of an alkyl linker, such as the propyl group in this compound, generally increases the stability of the Si-C bond against cleavage under basic conditions. rsc.orgrsc.org

Supercritical Water: Studies have shown that even robust Si-C bonds in alkylsilanes can undergo facile cleavage in supercritical water. oup.com

Table 2: Summary of Bond Cleavage Reactions

Bond Reactivity Conditions for Cleavage Typical Products
Si-Cl High Reaction with nucleophiles (H₂O, ROH, RNH₂) Silanols, alkoxysilanes, silylamines

| Si-C | Low | Strong acid/base; supercritical water | Hydrocarbons, silanols |

Derivatization and Functionalization Strategies Utilizing 3 Phenoxypropyldimethylchlorosilane

Formation of Organofunctional Silanes from 3-Phenoxypropyldimethylchlorosilane

The reactivity of the silicon-chlorine bond in this compound makes it a valuable precursor for the synthesis of more complex organofunctional silanes. These reactions typically involve the nucleophilic substitution of the chlorine atom. For instance, it can react with a variety of nucleophiles, such as alcohols, amines, and thiols, to introduce new functional groups onto the silicon atom. This process allows for the tailoring of the silane's properties for specific applications.

A general method for the synthesis of organofunctional silanes involves the reaction of a chlorosilane with a suitable organic molecule containing a hydroxyl, amino, or thiol group. In the case of this compound, this would result in the formation of a new molecule with the general structure of 3-Phenoxypropyldimethyl(organo)silane. The specific properties and applications of the resulting organofunctional silane (B1218182) are determined by the nature of the "organo" group.

For example, reaction with an alcohol (R-OH) would yield a 3-Phenoxypropyldimethyl(alkoxy)silane, which can then undergo further hydrolysis and condensation reactions. Similarly, reaction with an amine (R-NH2) would produce a 3-Phenoxypropyldimethyl(amino)silane, introducing a basic and reactive amino group.

Grafting and Surface Modification Reactions

One of the most significant applications of this compound is in the modification of surfaces. The chlorosilane group readily reacts with hydroxyl groups present on the surfaces of many inorganic materials, leading to the formation of stable, covalent bonds. This process, known as grafting or silanization, allows for the permanent attachment of the phenoxypropyl group to the substrate, thereby altering its surface properties.

Covalent Attachment to Inorganic Substrates

The covalent attachment of this compound to inorganic substrates is a cornerstone of its utility in materials science. Materials such as glass, silica (B1680970), and metal oxides possess surface hydroxyl (-OH) groups. These groups can react with the chlorosilane moiety of this compound, resulting in the formation of a strong and stable silicon-oxygen-metal (Si-O-M) bond and the release of hydrogen chloride as a byproduct. This reaction effectively "grafts" the phenoxypropyldimethylsilyl group onto the surface of the substrate.

The resulting modified surface exhibits the properties of the attached phenoxypropyl groups. For instance, the inherent hydrophobicity of the phenoxy group can be imparted to a normally hydrophilic inorganic surface. This has significant implications for applications requiring controlled wetting, adhesion, and biocompatibility.

Formation of Monolayers and Multilayers on Oxide Surfaces

Under controlled reaction conditions, this compound can be used to form highly organized thin films on oxide surfaces, known as self-assembled monolayers (SAMs). The formation of these monolayers is driven by the reaction of the chlorosilane headgroup with the surface hydroxyls and the subsequent self-organization of the phenoxypropyl tails. This process allows for the creation of surfaces with precisely controlled chemical and physical properties.

The density and ordering of the molecules within the monolayer can be influenced by factors such as the reaction time, temperature, and the concentration of the silane solution. In some cases, it is also possible to form multilayers by sequential deposition steps, although the formation of well-ordered multilayers is often more complex than that of monolayers. The ability to form these well-defined layers is crucial for applications in microelectronics, sensors, and biocompatible coatings.

Surface Functionalization of Nanoparticles and Porous Materials

The principles of grafting and surface modification with this compound extend to the realm of nanomaterials and porous materials. Nanoparticles, such as those made of silica or metal oxides, have a high surface area-to-volume ratio, making their surface properties particularly important. By functionalizing these nanoparticles with this compound, it is possible to tailor their dispersibility in different solvents, improve their compatibility with polymer matrices in nanocomposites, and introduce specific functionalities for applications in catalysis, drug delivery, and diagnostics.

Similarly, the internal surfaces of porous materials, such as mesoporous silica, can be modified with this compound. This allows for the control of the surface chemistry within the pores, which can be used to alter the material's adsorption properties, create selective catalytic sites, or control the release of encapsulated molecules.

Polymerization Reactions with this compound as a Monomer or Precursor

While primarily known as a surface modifying agent, the reactivity of the chlorosilane group also allows this compound to participate in certain polymerization reactions, either as a monomer or as a precursor to a polymerizable species.

Homo- and Co-polymerization Pathways

The direct homopolymerization of this compound is not a common reaction pathway. However, it can be converted into a monomer that is capable of polymerization. For example, the chlorosilane can be hydrolyzed to form a corresponding silanol (B1196071) (3-Phenoxypropyldimethylsilanol). This silanol can then undergo condensation polymerization to form a polysiloxane with phenoxypropyl side chains.

More commonly, this compound can be used to introduce a polymerizable group onto a molecule, which can then be used in co-polymerization reactions. For instance, the chlorosilane could react with a molecule containing both a hydroxyl group and a vinyl or acrylic group. The resulting molecule would have a phenoxypropyldimethylsilyl group at one end and a polymerizable double bond at the other. This functionalized monomer could then be co-polymerized with other vinyl or acrylic monomers to create a polymer with pendant phenoxypropyldimethylsilyl groups. These pendant groups could

Synthesis of Silicon-Containing Hyperbranched Polymers

There is no available scientific literature detailing a method for the synthesis of silicon-containing hyperbranched polymers using this compound as a monomer. The monofunctional nature of this compound (one chlorosilyl group) prevents it from forming a branched polymer structure on its own through self-condensation. It could theoretically be used to end-cap or modify a hyperbranched polymer synthesized from other suitable monomers, but no such specific examples have been found.

Formation of Hybrid Organic-Inorganic Polymer Networks

No specific research has been identified that describes the use of this compound in the formation of hybrid organic-inorganic polymer networks. While it could be hypothesized that this molecule could be grafted onto a polymer to introduce phenoxy and dimethylsilyl functionalities, or used in a co-condensation reaction with other polyfunctional silanes, there is no published data to support or detail such a process.

Spectroscopic and Computational Characterization of 3 Phenoxypropyldimethylchlorosilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 3-Phenoxypropyldimethylchlorosilane, offering precise information about the hydrogen, carbon, and silicon atomic environments. Due to the scarcity of experimentally published spectra for this specific molecule, the following data is based on established prediction models and analysis of closely related structures.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic ring current.

The protons of the two methyl groups attached to the silicon atom are expected to be the most upfield, appearing as a sharp singlet. The propyl chain protons will present as three distinct multiplets. The protons on the carbon adjacent to the silicon (C1') will be slightly deshielded compared to a typical alkane due to the silicon atom. The central methylene (B1212753) protons (C2') will show a complex splitting pattern from coupling to the adjacent methylene groups. The protons on the carbon bonded to the oxygen atom (C3') will be the most downfield of the propyl chain protons due to the strong deshielding effect of the electronegative oxygen. The protons of the phenoxy group will appear in the aromatic region, with their chemical shifts influenced by the electron-donating effect of the ether linkage.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Si-CH0.4 - 0.6Singlet
Si-CH ₂-0.8 - 1.0Multiplet
-CH₂-CH ₂-CH₂-1.8 - 2.0Multiplet
-O-CH ₂-3.9 - 4.1Multiplet
Phenyl H (ortho, para)6.8 - 7.0Multiplet
Phenyl H (meta)7.2 - 7.4Multiplet

Note: Predicted values are based on computational models and may vary from experimental results.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The methyl carbons attached to the silicon will be the most upfield signals. The propyl chain carbons will have chemical shifts that increase as they get closer to the electronegative oxygen atom. The carbon atom bonded to the silicon (C1') will be the most upfield of the propyl carbons, followed by the central carbon (C2'), and then the carbon bonded to the oxygen (C3'), which will be significantly downfield. The carbons of the phenyl ring will appear in the aromatic region, with the carbon directly bonded to the oxygen (ipso-carbon) being the most downfield due to the strong deshielding effect of the oxygen atom.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Si-C H₃-2.0 - 0.0
Si-C H₂-15.0 - 17.0
-CH₂-C H₂-CH₂-25.0 - 27.0
-O-C H₂-70.0 - 72.0
Phenyl C (ortho, para)114.0 - 122.0
Phenyl C (meta)129.0 - 131.0
Phenyl C (ipso)158.0 - 160.0

Note: Predicted values are based on computational models and may vary from experimental results.

²⁹Si NMR spectroscopy is a powerful tool for probing the environment of the silicon atom. d-nb.infohuji.ac.il The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two methyl groups, a propyl chain, and a chlorine atom. The presence of the electronegative chlorine atom is expected to shift the ²⁹Si signal downfield compared to a tetralkylsilane. The chemical shift range for organochlorosilanes can be quite broad. unige.ch

Predicted ²⁹Si NMR Chemical Shift for this compound

Silicon EnvironmentPredicted Chemical Shift (ppm)
(C H₃)₂(C ₃H₆OPh)SiCl+10 to +30

Note: Predicted value is an estimation based on typical ranges for similar organochlorosilanes and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to show strong absorptions corresponding to the various bonds within the molecule.

Key expected vibrational bands include:

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 3100-2850 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations should appear in the 1600-1450 cm⁻¹ range.

C-O stretching: The aryl-alkyl ether C-O stretch will likely produce a strong band around 1240 cm⁻¹.

Si-C stretching: The Si-C bond vibrations are typically observed in the 800-700 cm⁻¹ region.

Si-Cl stretching: The Si-Cl stretching vibration is expected to appear in the 600-450 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the molecule.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
Aromatic C=C Stretch1600 - 1450
C-O-C Asymmetric Stretch~1240
Si-CH₃ Rocking~840
Si-C Stretch800 - 700
Si-Cl Stretch600 - 450

Note: These are predicted ranges and the exact peak positions and intensities would be determined experimentally.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak ([M]⁺) and several characteristic fragment ions.

The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (228.79 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion and any chlorine-containing fragments would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for organosilanes include cleavage of the bonds to the silicon atom. nih.gov Expected fragment ions would include the loss of a methyl group ([M-15]⁺), and the loss of the chlorine atom ([M-35]⁺). Cleavage of the propyl chain and fragmentation of the phenoxy group would also lead to a series of other fragment ions.

Predicted Key Mass Spectral Fragments for this compound

Fragment IonPredicted m/zIdentity
[M]⁺228/230Molecular Ion
[M-CH₃]⁺213/215Loss of a methyl group
[M-Cl]⁺193Loss of a chlorine atom
[C₆H₅O]⁺93Phenoxy cation
[(CH₃)₂SiCl]⁺93/95Dimethylchlorosilyl cation

Note: The m/z values are for the most abundant isotope. The presence of chlorine will result in characteristic isotopic patterns.

X-ray Diffraction (XRD) for Crystalline Structures

However, XRD analysis is contingent on the ability to grow a suitable single crystal of the compound. Many organosilicon compounds, particularly those with flexible side chains and lacking strong intermolecular interactions like hydrogen bonding, are often liquids or low-melting solids at room temperature and can be challenging to crystallize.

To date, no experimental X-ray crystal structure for this compound has been reported in the scientific literature. It is likely that this compound exists as a liquid or an oil under ambient conditions, which would preclude analysis by single-crystal XRD. If a crystalline derivative were to be synthesized, XRD could provide invaluable data to complement the spectroscopic findings.

Computational Chemistry Approaches for this compound and its Derivatives

Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular structure, reactivity, and dynamics. For organosilane compounds like this compound, these theoretical methods provide insights that are often difficult to obtain through experimental means alone. By modeling the behavior of electrons and atoms, researchers can predict spectroscopic properties, map out reaction mechanisms, and understand interactions at interfaces, thereby guiding the synthesis and application of these versatile compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. unitn.itdtu.dkarxiv.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it feasible to investigate relatively large systems like this compound and its derivatives. unitn.itdtu.dk

DFT methods are extensively used to determine optimized molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties such as orbital energies (HOMO, LUMO), and charge distributions. These calculations are crucial for understanding the molecule's stability and reactivity. For instance, the calculated energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic excitation susceptibility. researchgate.net

Research on analogous compounds provides valuable insights. Studies on phenyl-substituted silanes, for example, have utilized DFT at the B3LYP/6-31G* level of theory to calculate standard thermodynamic parameters. researchgate.net These calculations help in understanding the stability and formation energetics of molecules containing the key Si-Ph structural motif. researchgate.net

Table 1: Calculated Thermodynamic Properties of Phenyl-Substituted Silane (B1218182) Derivatives at 298.15 K (Analogous Systems). researchgate.net
CompoundStandard Enthalpy (kJ/mol)Standard Gibbs Free Energy (kJ/mol)Standard Entropy (J/mol·K)
Phenylsilane103.5295.4347.2
Diphenylsilane225.1510.8453.6
Triphenylsilane345.2728.5558.1
Tetraphenylsilane460.7940.6659.3

Furthermore, DFT is employed to investigate reaction mechanisms, such as the hydrolysis of the Si-Cl bond in this compound, a critical step in its application for surface modification. Computational studies on the hydrolysis of other organosilanes have detailed the reaction pathways and the influence of pH and catalysts. researchgate.net For instance, DFT calculations on dichlorosilane (B8785471) disproportionation have identified key intermediates and rate-determining steps, revealing that chlorine transfer between species is a crucial part of the reaction cycle. nih.gov Similar approaches can map the potential energy surface for the hydrolysis of this compound, identifying transition states and calculating activation energy barriers.

The effect of substituents on the silicon atom also plays a significant role in the molecule's properties. DFT studies on silsesquioxanes show how different substituent groups (e.g., methyl vs. electron-withdrawing groups) can alter bond lengths and angles, which in turn affects the electronic structure and reactivity. researchgate.net This is directly relevant to the dimethylsilyl moiety in the target compound.

Table 2: Effect of Substituents on Structural Parameters of Si₂O₃X₂ Cages (Analogous Systems). researchgate.net
Substituent (X)Average Si-O Bond Length (Å)Average Si-O-Si Bond Angle (°)HOMO-LUMO Gap (eV)
-H1.645133.59.17
-F1.618131.28.78
-CH₃ (Me)1.652135.18.66

Molecular Dynamics (MD) Simulations for Reaction Pathways and Interfacial Phenomena

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and the dynamics of chemical reactions and interfacial processes over time scales from picoseconds to microseconds.

For this compound, MD simulations are particularly valuable for understanding its behavior in solution and at interfaces. A key application of this compound is the formation of self-assembled monolayers (SAMs) on surfaces like silica (B1680970) or metal oxides after hydrolysis of the chlorosilane group. MD simulations can model the entire process, from the initial adsorption on the surface to the lateral cross-linking that forms a stable, ordered monolayer. journaldephysique.orgjournaldephysique.org

Studies on analogous organosilane SAMs have revealed critical details about their structure and formation. bawue.deresearchgate.netpnas.org For instance, simulations have shown that the arrangement of molecules in organosilane SAMs is often less crystalline than in other systems like alkanethiols on gold. journaldephysique.orgjournaldephysique.org The simulations can quantify key structural parameters such as the tilt angle of the alkyl chains, the density of gauche defects (kinks in the chain), and the nature of the bonding network at the substrate interface. journaldephysique.orgbawue.de

Table 3: Summary of MD Simulation Findings for Organosilane Self-Assembled Monolayers (SAMs) on Silica (Analogous Systems). journaldephysique.orgbawue.de
Simulation Parameter/FindingDescriptionSignificance
Molecular Tilt AngleThe average angle of the organosilane molecules with respect to the surface normal.Determines monolayer thickness and packing density.
Gauche DefectsThe number of non-trans conformations in the alkyl chains.Indicates the degree of disorder and fluidity within the monolayer. bawue.de
Interfacial BondingRatio of Si-O-Si cross-linking bonds vs. Si-OH hydrogen bonds.Affects the strain energy and stability of the SAM. journaldephysique.org
Adhesion EnergyCalculated energy of interaction between the silane layer and the substrate.Quantifies the strength of adhesion; silane coupling agents are shown to significantly increase this value. researchgate.netdntb.gov.ua

MD simulations are also used to investigate reaction pathways, particularly for complex processes like hydrolysis and condensation in aqueous environments. nih.gov By simulating the silane molecule in a box of water molecules, researchers can observe the step-by-step mechanism of the Si-Cl bond cleavage and the subsequent formation of Si-O-Si linkages. These simulations provide insights into the role of water structure around the reactive site and can help elucidate the kinetics of the polymerization process. nih.govcapes.gov.br In complex systems, such as the interface between a quartz fiber and an epoxy matrix, MD simulations have demonstrated how silane coupling agents improve mechanical properties by enhancing interfacial adhesion. researchgate.netmdpi.com

QM/MM Approaches for Complex Reaction Systems

For many chemical processes, the reactivity is localized to a small region of a much larger system. Studying the hydrolysis of this compound on a silica surface, for example, involves bond breaking and forming at the silicon atom, while the bulk of the silica substrate and surrounding solvent act as the environment. Treating the entire system with high-level quantum mechanics (QM) would be computationally prohibitive.

This challenge is addressed by hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.netpnas.org QM/MM approaches partition the system into two regions: a small, chemically active core (e.g., the silane molecule and a few nearby water molecules) that is treated with an accurate QM method like DFT, and a larger surrounding environment (the rest of the solvent and the substrate) that is described by a computationally less expensive Molecular Mechanics (MM) force field. researchgate.net This multiscale approach combines the accuracy of QM for the reactive center with the efficiency of MM for the environment, enabling the simulation of complex reaction systems. researchgate.netiu.edu

The application of QM/MM would be ideal for studying the detailed mechanism of surface functionalization with this compound. The QM region would capture the electronic changes during the hydrolysis of the Si-Cl bond and the subsequent covalent bond formation with the surface hydroxyl groups. The MM region would correctly represent the steric and electrostatic influence of the extended surface and solvent on the reaction. This method can provide accurate free energy profiles and activation barriers for reactions in condensed phases or at interfaces. iu.edunih.gov While specific QM/MM studies on this compound are not widely reported, the methodology has been successfully applied to many analogous systems, such as SN2 reactions and the hydrolysis of biomolecules. researchgate.netnih.gov A novel QM/MM method has also been developed to handle the complex polarization effects at metal interfaces. researchgate.net

Table 4: Representative QM/MM Partitioning for Simulating the Hydrolysis of this compound on a Silica Surface.
System ComponentRegionTheoretical MethodRationale
This compound moleculeQMDFT (e.g., B3LYP)Accurately describes the breaking of the Si-Cl bond and formation of Si-O bonds.
Attacking water molecule(s)QMDFT (e.g., B3LYP)Explicitly models the electronic interactions involved in the hydrolysis reaction.
Surface hydroxyl (-OH) groups at the reaction siteQMDFT (e.g., B3LYP)Models the covalent bond formation between the silane and the surface.
Bulk silica (SiO₂) substrateMMClassical Force Field (e.g., CLAYFF)Provides the correct structural and electrostatic environment for the reaction site efficiently.
Bulk water solventMMClassical Force Field (e.g., TIP3P)Represents the solvent environment without the high cost of QM for all solvent molecules.

Advanced Applications of 3 Phenoxypropyldimethylchlorosilane in Materials Science and Engineering

Development of Hybrid Organic-Inorganic Materials

The integration of organic and inorganic components at the molecular level gives rise to hybrid materials that can exhibit a synergistic combination of properties, surpassing those of their individual constituents. 3-Phenoxypropyldimethylchlorosilane serves as a key building block in the synthesis of such advanced materials.

Silica-Based Hybrid Materials

Silica-based hybrid materials are a prominent class of materials synthesized via the sol-gel process, often utilizing tetraethoxysilane (TEOS) as a primary silica (B1680970) precursor. researchgate.net The incorporation of this compound into the silica network allows for the introduction of organic functionalities, leading to materials with modified properties. The synthesis of these hybrid materials can be achieved through co-condensation reactions where the chlorosilane group of this compound reacts with the silanol (B1196071) groups present on the silica surface or with the hydrolyzed silica precursors. cpts.com.uanih.gov This covalent bonding ensures a stable and durable integration of the organic moiety within the inorganic matrix.

The presence of the phenoxypropyl group within the silica network can significantly influence the material's properties. For instance, it can increase the hydrophobicity and alter the porous structure of the resulting hybrid material. The synthesis of bifunctional silica nanospheres with both amino and phenyl groups has demonstrated the versatility of incorporating different functionalities onto a silica surface. researchgate.net While not a direct study of this compound, this research highlights the potential for creating multifunctional materials by co-condensing various organosilanes.

Applications in Advanced Functional Materials (e.g., optical, electronic, mechanical)

The unique properties of hybrid materials derived from this compound lend themselves to a variety of advanced applications.

Optical Materials: Organic materials are widely studied for their third-order nonlinear optical (NLO) properties, which are crucial for applications in photonics, including data processing and optical switching. mdpi.com The incorporation of specific chromophores into a polymer matrix can enhance these NLO properties. While direct studies on this compound are limited, research on other functionalized polymers suggests that the introduction of organic groups can significantly influence the optical characteristics of a material. researchgate.netmdpi.com The phenoxy group in this compound could potentially be modified to create or enhance NLO responses in hybrid materials.

Electronic Materials: The dielectric properties of materials are critical for their use in electronic devices such as capacitors and insulators. mdpi.com Studies on bentonite (B74815) clay modified with (3-chloropropyl)triethoxysilane (B1211364) have shown that functionalization can enhance thermal resistance and adjust dielectric properties. rsc.orgresearchgate.net This suggests that modifying inorganic materials with organosilanes like this compound could be a viable strategy for developing advanced electronic components with tailored dielectric performance.

Mechanical Materials: The reinforcement of polymer composites with nanofillers is a common strategy to improve their mechanical properties. mdpi.comresearchgate.netresearchgate.net The effectiveness of this reinforcement is highly dependent on the interfacial adhesion between the filler and the polymer matrix. Organosilanes play a crucial role as coupling agents to enhance this adhesion. nih.gov Studies on wood polymer nanocomposites have shown that the use of silanes like 3-trimethoxysilyl propyl methacrylate (B99206) can significantly improve the modulus of elasticity and modulus of rupture. epa.gov It is plausible that this compound could similarly enhance the mechanical strength of composites by improving the interfacial bonding between inorganic fillers and a polymer matrix.

Surface Modification for Tailored Interfacial Properties

The ability to control the surface properties of materials is paramount in a wide range of applications, from coatings to biomedical devices. This compound is an effective surface modifying agent due to its reactive chlorosilane group, which can readily form covalent bonds with hydroxylated surfaces such as glass, silica, and metal oxides.

Hydrophobization and Hydrophilization of Surfaces

Conversely, while this compound itself imparts hydrophobicity, the principles of surface modification can be extended to achieve hydrophilicity by selecting silanes with hydrophilic functional groups.

Below is a table illustrating the effect of different surface modifications on the water contact angle of a silicon surface, demonstrating the principle of tuning surface wettability.

Surface FunctionalizationWater Contact Angle (°)
PEGylated Substrate67 ± 3
C-peptide on PEGylated Substrate78 ± 3
Data sourced from a study on peptide-based biosensors and is illustrative of the principle of surface modification. researchgate.net

Enhancement of Adhesion and Interfacial Compatibility in Composites

The performance of composite materials is critically dependent on the strength of the interface between the filler and the matrix. nih.gov Silane (B1218182) coupling agents, such as this compound, can significantly enhance this adhesion. The silane acts as a bridge, with its chlorosilane end reacting with the inorganic filler and its organic end (the phenoxypropyl group) interacting with the polymer matrix. This improved interfacial bonding leads to better stress transfer from the matrix to the filler, resulting in enhanced mechanical properties. mdpi.com

Studies on dental resin nanocomposites have shown that the amount of silane coupling agent, such as 3-methacryloxypropyltrimethoxysilane (MPTMS), can significantly affect the physical and mechanical properties of the composite. researchgate.netnih.govbohrium.commdpi.com The use of MPTMS improves the interfacial adhesion between silica nanoparticles and the polymer matrix, leading to better performance. researchgate.net This principle is directly applicable to this compound, where the phenoxypropyl group would provide compatibility with aromatic polymer matrices.

Applications in Coatings and Films

The ability of this compound to modify surface properties makes it a valuable component in the formulation of advanced coatings and films. By incorporating this silane, it is possible to create coatings with tailored properties such as hydrophobicity, improved adhesion, and enhanced durability. For instance, hydrophobic coatings are desirable for applications requiring water repellency and self-cleaning properties. The formation of perfluoropolyether-silica hybrid coatings has been shown to result in strong hydrophobic character. researchgate.net While a different chemistry, this demonstrates the potential of using functional silanes to create high-performance coatings. The covalent attachment of the silane to the substrate ensures the longevity of the surface treatment, making it suitable for demanding applications.

Role in Polymer Synthesis and Polymer Modification

This compound is a bifunctional molecule that plays a significant role in polymer chemistry, specifically in the synthesis and modification of polymers. Its utility stems from the presence of two key functional groups: a reactive dimethylchlorosilyl group and a phenoxypropyl group. The chlorosilyl moiety provides a reactive site for incorporation into or grafting onto polymer backbones, while the phenoxypropyl group imparts specific properties such as thermal stability and unique solubility characteristics to the resulting polymer.

Precursors for Silicone Polymers and Block Copolymers

The dimethylchlorosilyl group on this compound allows it to act as a precursor in the synthesis of silicone polymers, particularly functionalized polysiloxanes. Polysiloxanes are known for their stable Si-O backbones, which confer properties like high thermal stability, low surface energy, and biocompatibility researchgate.net. The incorporation of specific side chains, such as the phenoxypropyl group, can further tailor the polymer's properties for advanced applications.

One method for synthesizing such polymers is through co-polycondensation reactions. For instance, this compound can be co-polymerized with other dichlorosilanes or dialkoxysilanes. The hydrolysis of the chlorosilane groups leads to the formation of silanol intermediates, which then condense to form the siloxane backbone of the polymer. The ratio of this compound to other silane monomers can be adjusted to control the density of phenoxypropyl side chains, thereby fine-tuning the properties of the final polymer.

Another significant application is in the synthesis of block copolymers. Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together youtube.comgoogle.comyoutube.com. These materials can self-assemble into ordered nanostructures, making them valuable in nanotechnology and materials science youtube.comyoutube.com. This compound can be used as a capping agent or to introduce a reactive site for the synthesis of block copolymers containing a polysiloxane block. For example, a living polymer chain, such as polystyrene, can be terminated with this compound. The phenoxypropyl group then provides a handle for initiating the polymerization of a second block or for coupling with another pre-formed polymer chain. This allows for the creation of well-defined block copolymers with a polysiloxane segment, which can introduce desirable properties like flexibility and gas permeability.

Research has shown the successful synthesis of linear polysiloxanes with various functional side-chains, including those with polar groups like the cyanopropyl group, through controlled polymerization techniques rsc.org. While direct synthesis of block copolymers using this compound is not extensively documented in the provided results, the principles of using functional chlorosilanes as terminators or initiators are well-established in polymer chemistry researchgate.net. The synthesis of phenoxy-substituted polysiloxanes has been achieved through methods like the Piers–Rubinsztajn reaction, which involves the reaction of hydrosilanes with alcohols or ethers researchgate.netnih.gov. This indicates the feasibility of incorporating phenoxypropyl groups into polysiloxane backbones.

Table 1: Examples of Functional Groups in Polysiloxane Synthesis

Functional GroupIntroduced ViaPotential Property Modification
PhenoxypropylThis compoundThermal stability, solubility, refractive index
AminopropylAminopropyl-functionalized silanesAdhesion, surface charge modification nih.govresearchgate.net
Chloropropyl3-Chloropropyl-functionalized silanesReactive handle for further modification researchgate.net
CyanopropylCyanopropyl-functionalized siloxanesPolarity, dielectric properties rsc.org

Crosslinking Agents in Polymeric Systems

Crosslinking is a process that links polymer chains together, forming a three-dimensional network. This process significantly alters the mechanical and thermal properties of the polymer, often transforming a liquid or thermoplastic material into a more rigid and heat-resistant thermoset. While this compound itself is monofunctional with respect to the silyl (B83357) group and thus cannot act as a direct crosslinker, it can be used to introduce reactive sites for subsequent crosslinking.

For a compound to act as a crosslinking agent, it generally needs to have at least two reactive functional groups that can participate in the polymerization or curing process google.com. Dichlorosilanes, for example, can act as crosslinkers if they are part of a formulation that allows for the formation of more than two bonds per monomer unit.

In the context of this compound, its primary role would be to functionalize a polymer backbone. The phenoxy group, while generally stable, could potentially be modified to become a reactive site for crosslinking under specific conditions, although this is less common. A more direct application involves the synthesis of polymers where the phenoxypropyl group is desired for its other properties, and a separate, difunctional or multifunctional silane is used as the actual crosslinking agent. For instance, in a system containing di- and trichlorosilanes, the trichlorosilane (B8805176) would act as the crosslinking or branching agent, while this compound would introduce the phenoxypropyl side chains.

The use of bifunctional silanes in the synthesis of more complex polymer architectures, such as star polymers, has been demonstrated. For example, styryldichlorosilane has been used to create multi-arm star polymers mdpi.com. Similarly, bifunctional polyhedral oligomeric silsesquioxane (POSS) has been incorporated into polymer backbones to enhance properties mdpi.com. These examples highlight the versatility of functional silanes in creating complex polymer structures, a role that could be extended to derivatives of this compound designed for crosslinking.

Emerging Applications in Sensing and Biomedical Materials

The unique combination of a reactive silane group and a phenoxypropyl tail makes this compound a candidate for advanced applications in the development of sensing and biomedical materials. Its ability to modify surfaces and be incorporated into polymers allows for the creation of materials with tailored properties for these highly specialized fields.

Biosensor Development

A key aspect of biosensor development is the effective immobilization of biorecognition molecules (e.g., enzymes, antibodies) onto a transducer surface nih.govnih.govnih.gov. Silane chemistry is a widely used and effective method for the surface modification of inorganic substrates like silicon dioxide (SiO2), which is a common material for optical and electronic biosensors nih.govresearchgate.net.

This compound can be used to create a self-assembled monolayer (SAM) on a hydroxylated surface. The chlorosilyl group reacts with the surface hydroxyl groups to form stable covalent siloxane bonds gelest.com. This process results in a surface coated with phenoxypropyl groups. The nature of this organic layer can influence the subsequent immobilization of biomolecules. The phenoxypropyl group can provide a hydrophobic surface, which might be advantageous for the adsorption of certain proteins or for controlling the orientation of immobilized biomolecules to enhance their activity acs.org.

While the phenoxy group itself is not typically used for direct covalent attachment of biomolecules, the silanization process can be adapted to create a mixed monolayer. By co-depositing this compound with another silane that has a functional group suitable for bioconjugation (e.g., an amino or epoxy group), a surface with controlled chemical functionality and physical properties can be engineered researchgate.net. The phenoxypropyl groups can act as a spacer, reducing steric hindrance and non-specific binding, while the functional groups of the co-deposited silane provide sites for the covalent attachment of bioreceptors. This approach allows for the fine-tuning of the biosensor surface to optimize its sensitivity and selectivity.

Table 2: Silanes in Biosensor Surface Functionalization

Silane TypeFunctional GroupRole in Biosensor Development
This compoundPhenoxypropylSurface hydrophobicity control, spacer molecule
(3-Aminopropyl)trimethoxysilane (APTMS)AminoCovalent immobilization of biomolecules nih.gov
(3-Glycidyloxypropyl)trimethoxysilane (GOPS)EpoxyCovalent immobilization of biomolecules nih.gov
(3-Mercaptopropyl)trimethoxysilane (MPTMS)ThiolImmobilization via thiol-ene chemistry nih.gov

Drug Delivery Systems (e.g., photorelease applications)

In the field of drug delivery, there is a growing interest in developing systems that can release a therapeutic agent in a controlled manner at a specific target site. This can be achieved through various stimuli, including light. Photocleavable linkers are molecules that can be broken by exposure to light of a specific wavelength, triggering the release of a conjugated drug broadpharm.comnih.govresearchgate.net.

The phenoxypropyl group in this compound contains a phenoxy ether linkage. Certain substituted phenoxy ethers, particularly those with ortho-nitrobenzyl groups, are known to be photolabile. While the unsubstituted phenoxy group is generally stable, it serves as a foundational structure that could be modified to create a photocleavable linker. For instance, introducing a nitro group in the ortho position of the phenyl ring would render the ether bond susceptible to cleavage upon UV irradiation.

A hypothetical application would involve synthesizing a polymer or a nanoparticle carrier that incorporates this modified, photocleavable version of this compound. A drug molecule could be attached to the phenolic end of the linker. This drug-loaded material could then be administered and, upon reaching the target tissue, irradiated with light to trigger the cleavage of the phenoxy ether bond and release the drug. This approach offers the potential for high spatial and temporal control over drug release, minimizing off-target effects.

The development of prodrugs, which are inactive forms of a drug that are metabolized or activated in the body, is another area where such linkers are relevant nih.govnih.gov. A drug could be conjugated to a carrier via a linker derived from this compound. The stability of such linkers is a critical factor, and recent research has focused on designing linkers that are stable in circulation but can be cleaved at the target site nih.govchemrxiv.org. While direct evidence for the use of this compound in this context is not available in the provided search results, the chemical motifs present in the molecule are relevant to the design principles of advanced drug delivery systems.

Future Research Directions and Concluding Perspectives on 3 Phenoxypropyldimethylchlorosilane

Advancements in Green Chemistry Approaches for Synthesis

The traditional synthesis of organosilanes, including 3-Phenoxypropyldimethylchlorosilane, often involves processes that are energy-intensive and utilize hazardous reagents. rsc.orgmdpi.com A significant future research trajectory lies in the development of more sustainable and environmentally benign synthetic methodologies.

Solvent-Free Synthesis: A promising avenue is the adoption of solvent-free reaction conditions. Research into organocatalytic, solvent-free synthesis of other organosilanes has demonstrated high efficiency and the elimination of volatile organic compounds. nih.govnih.gov Future work could adapt these protocols for the production of this compound, potentially utilizing solid-state reactions or mechanochemistry to drive the synthesis. mdpi.comresearchgate.net The direct process, a cornerstone of industrial organosilane production, could be re-envisioned with greener catalysts and solventless conditions to improve its environmental footprint. mdpi.com

Biocatalysis: The use of enzymes in silicon chemistry is a nascent but rapidly evolving field. Recent studies have shown that enzymes like cytochrome P450 can selectively oxidize hydrosilanes to silanols, offering a mild and highly selective alternative to traditional chemical oxidation. nih.gov Furthermore, enzymes such as silicatein-α have been shown to catalyze the formation of polysiloxanes from dialkoxysilane precursors in non-aqueous media. rsc.orgrsc.org Future research could explore the enzymatic synthesis of phenoxypropylsilane precursors or even the direct enzymatic functionalization of a silane (B1218182) backbone, paving the way for biocompatible and sustainable production routes. acs.org

Green Synthesis ApproachPotential Advantages for this compoundKey Research Focus
Solvent-Free Synthesis Reduced VOC emissions, simplified purification, lower energy consumption. nih.govnih.govDevelopment of efficient organocatalysts, exploration of mechanochemical methods.
Biocatalysis High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. rsc.orgnih.govIdentification and engineering of enzymes for phenoxypropylsilane synthesis, optimization of reaction conditions.

Computational Modeling for Predictive Design of Derivatives

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new materials. For this compound, computational modeling can provide invaluable insights into its reactivity, physical properties, and interactions with other molecules, thereby guiding the rational design of novel derivatives for specific applications.

Density Functional Theory (DFT): DFT calculations can be employed to predict the electronic structure and reactivity of this compound and its derivatives. jst.go.jpworldscientific.comresearchgate.net This can aid in understanding the mechanisms of its reactions, such as hydrolysis and condensation, and in predicting the adhesion energy at interfaces with various substrates like metal oxides. jst.go.jpresearchgate.net Future DFT studies could focus on tailoring the electronic properties of the phenoxy group through substitution to modulate surface energy and adhesive strength.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic, atomistic-level view of how this compound behaves in different environments. acs.orgtandfonline.comresearchgate.net This is particularly useful for predicting the structure and properties of self-assembled monolayers on surfaces, the behavior of phenoxypropylsilane-containing polymers, and their interactions with solvents and other molecules. acs.orgmdpi.com Future research could utilize MD to simulate the formation of polymer composites, predicting mechanical properties and interfacial behavior. tandfonline.com

Novel Polymer Architectures and Composites from Phenoxypropylsilanes

The incorporation of this compound and related phenoxypropylsilanes into polymers can lead to materials with unique and desirable properties. Future research in this area will likely focus on creating sophisticated polymer architectures and high-performance composites.

Advanced Polymer Architectures: The functional group on the phenoxy ring can be exploited to create complex polymer architectures, such as hyperbranched polymers or dendrimers. mdpi.com These structures, with their high density of functional groups and unique rheological properties, could find applications in coatings, additives, and drug delivery systems. Iterative methodologies combining living polymerization with the linking chemistry of functionalized silanes can enable the precise synthesis of such complex macromolecular structures. mdpi.com

High-Performance Composites: As a coupling agent, this compound can enhance the interfacial adhesion between inorganic fillers and polymer matrices, leading to composites with improved mechanical strength and durability. iyte.edu.trresearchgate.netmdpi.com Future research could explore its use in reinforcing a wide range of polymers with fillers like carbon fibers, natural fibers, or nanoclays for applications in automotive, aerospace, and construction industries. iyte.edu.trmdpi.com The phenoxy group can impart specific properties like thermal stability or hydrophobicity to the interface, which can be tailored for specific composite performance.

Polymer SystemPotential Role of PhenoxypropylsilanesFuture Research Directions
Hyperbranched Polymers As a core or branching unit, providing thermal stability and tailored functionality. mdpi.comSynthesis of novel hyperbranched structures with controlled branching and terminal groups.
Polymer Composites As a coupling agent to improve filler-matrix adhesion and impart specific interfacial properties. iyte.edu.trresearchgate.netInvestigation of performance in a wider range of polymer-filler systems, optimization of surface treatment protocols.

Exploration of Bio-Interactions and Niche Biomedical Applications

The interface between materials and biological systems is critical for the success of biomedical devices. Organosilane coatings are increasingly being explored for their potential to modulate these interactions. nih.govdakenchem.comnih.gov The unique combination of a hydrophobic phenoxy group and a reactive silane in this compound makes it an intriguing candidate for future biomedical applications.

Biocompatible Coatings: Silane-based coatings can be applied to metallic implants to improve their corrosion resistance and biocompatibility. nih.govnih.gov The phenoxy functionality could be tailored to create surfaces that resist protein fouling or promote specific cell adhesion. aip.org Future research could focus on developing thin, stable, and biocompatible coatings from phenoxypropylsilanes on materials like titanium alloys or magnesium alloys for orthopedic and cardiovascular implants. nih.govport.ac.uk

Drug Delivery and Biosensors: The functionalizable phenoxy group could serve as an anchor point for the attachment of bioactive molecules, such as drugs or targeting ligands. This could enable the development of drug-eluting coatings on medical devices or the creation of sensitive and selective biosensors. nih.gov The ability of organosilanes to form well-defined monolayers is particularly advantageous for biosensor applications where precise control over surface chemistry is paramount.

Scalability and Industrial Relevance of Research Findings

For the promising research on this compound to translate into real-world applications, the scalability and economic viability of its production and use must be addressed.

Process Optimization and Scale-Up: While laboratory-scale synthesis may be straightforward, scaling up the production of specialty chlorosilanes like this compound presents challenges. pcc.euendress.comwikipedia.org Future research should focus on developing robust and cost-effective industrial-scale manufacturing processes. google.comgoogle.com This includes optimizing reaction conditions, developing efficient purification methods, and ensuring process safety. The development of continuous flow processes could offer significant advantages in terms of control, efficiency, and safety.

Market and Application Development: The global market for functional silanes is substantial and growing, driven by demand from industries such as construction, automotive, and electronics. openpr.comstratviewresearch.compmarketresearch.comgminsights.comiotasilane.com For this compound to capture a share of this market, its performance benefits in specific applications must be clearly demonstrated and quantified. Techno-economic analyses will be crucial to assess its competitiveness against existing silane coupling agents and other materials. Collaboration between academic researchers and industrial partners will be essential to align research efforts with market needs and facilitate the commercialization of new technologies based on this versatile compound.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-Phenoxypropyldimethylchlorosilane with high purity?

  • Methodology : Optimize reaction conditions (e.g., inert atmosphere, temperature control) to minimize hydrolysis of the chlorosilane group. Use anhydrous solvents (e.g., toluene) and slow addition of precursors to reduce side reactions. Purity can be validated via GC-MS or NMR, with emphasis on identifying residual silanol byproducts. Ensure proper quenching of excess reagents using controlled hydrolysis with methanol .
  • Safety : Handle chlorosilanes under inert gas (argon/nitrogen) due to moisture sensitivity. Follow protocols for corrosive substances, including PPE (gloves, goggles) and fume hood use .

Q. How can researchers characterize the structural integrity of 3-Phenoxypropylydimethylchlorosilane after synthesis?

  • Analytical Tools :

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions. Focus on methyl groups (δ ~0.5 ppm) and phenoxy protons (δ ~6.5–7.5 ppm) .
  • FT-IR : Validate Si-Cl (470–550 cm1^{-1}) and Si-O-C (1000–1100 cm1^{-1}) bond presence. Cross-reference with NIST spectral libraries for silane derivatives .

Advanced Research Questions

Q. How does this compound’s stability vary under different solvent systems, and how can this impact experimental reproducibility?

  • Experimental Design : Conduct kinetic stability studies in polar (e.g., THF) vs. nonpolar (hexane) solvents using 29^{29}Si NMR to track hydrolysis rates. Monitor Si-Cl degradation via chloride ion titration. Data may reveal solvent-dependent side reactions (e.g., cyclization or siloxane formation), requiring solvent selection tailored to application (e.g., surface functionalization vs. polymer grafting) .
  • Reproducibility Tip : Pre-dry solvents over molecular sieves and standardize water content (<10 ppm) using Karl Fischer titration .

Q. What strategies resolve contradictions in spectroscopic data when analyzing surface-modified substrates using this compound?

  • Contradiction Analysis : Conflicting FT-IR/XPS data may arise from incomplete surface coverage or multilayer formation. Use atomic force microscopy (AFM) to assess monolayer uniformity. For XPS, deconvolute Si 2p peaks to differentiate Si-O-Si (103.5 eV) vs. Si-Cl (102 eV) bonds. Cross-validate with contact angle measurements to correlate hydrophobicity with surface modification success .

Q. How can computational modeling optimize the design of silane-based coupling agents like this compound for specific substrates?

  • Methodology : Perform DFT calculations (e.g., Gaussian 09) to model adsorption energies on metal oxides (e.g., SiO2_2, Al2_2O3_3). Compare with experimental XPS binding energies to validate substrate-silane interactions. Molecular dynamics simulations can predict orientation (e.g., phenoxy group’s role in steric hindrance) during self-assembly .

Data Validation & Best Practices

Q. What are the best practices for ensuring reproducibility in silane coupling experiments?

  • Protocol Standardization :

  • Pre-clean substrates with piranha solution (H2_2SO4_4:H2_2O2_2 3:1) to remove organic residues.
  • Control humidity (<30% RH) during silane deposition to prevent premature hydrolysis.
  • Document batch-specific impurities (e.g., via LC-MS) and adjust reaction stoichiometry accordingly .

Q. How can researchers address discrepancies between theoretical and experimental yields in silane functionalization reactions?

  • Root-Cause Analysis :

  • Quantify volatile byproducts (e.g., HCl) via titration or gas chromatography.
  • Use 29^{29}Si NMR to identify incomplete substitution (e.g., residual Si-Cl groups) or oligomerization. Adjust catalyst (e.g., triethylamine) concentration to optimize reaction kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.